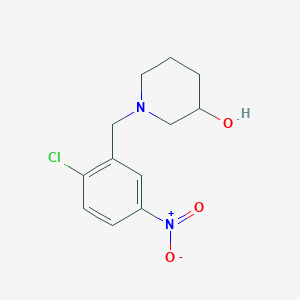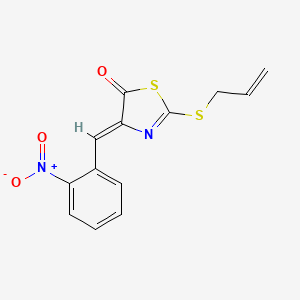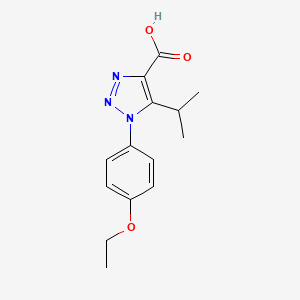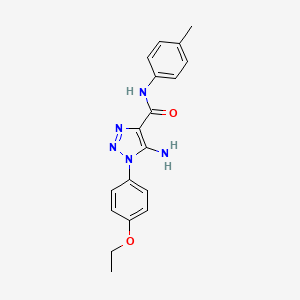
N-cyclooctyl-N'-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYCLOPS is a urea derivative that was first synthesized in 1996 by researchers at the University of California, San Francisco. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. Since its discovery, CYCLOPS has been the subject of numerous studies investigating its potential as a therapeutic agent for various conditions.
Mécanisme D'action
CYCLOPS exerts its effects by binding to the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel, which is expressed on sensory neurons and is involved in the sensation of pain and heat. By blocking the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel, CYCLOPS reduces the transmission of pain signals and reduces inflammation. Additionally, CYCLOPS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
Biochemical and Physiological Effects:
CYCLOPS has been shown to effectively reduce pain and inflammation in preclinical models without causing significant side effects. Additionally, CYCLOPS has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. However, the exact biochemical and physiological effects of CYCLOPS are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CYCLOPS is its potent and selective inhibition of the N-cyclooctyl-N'-(4-ethoxyphenyl)urea channel. This makes it a useful tool for investigating the role of N-cyclooctyl-N'-(4-ethoxyphenyl)urea in various physiological and pathological processes. However, one limitation of CYCLOPS is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on CYCLOPS. One area of interest is the development of more potent and selective N-cyclooctyl-N'-(4-ethoxyphenyl)urea inhibitors based on the structure of CYCLOPS. Additionally, CYCLOPS may have potential as a therapeutic agent for conditions such as chronic pain, inflammation, and cancer. Further studies are needed to fully understand the biochemical and physiological effects of CYCLOPS and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CYCLOPS involves the reaction of cyclooctylamine with 4-ethoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
CYCLOPS has been investigated for its potential as a therapeutic agent for various conditions, including pain, inflammation, and cancer. In preclinical studies, CYCLOPS has been shown to effectively block N-cyclooctyl-N'-(4-ethoxyphenyl)urea-mediated pain and inflammation without causing significant side effects. Additionally, CYCLOPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anticancer properties.
Propriétés
IUPAC Name |
1-cyclooctyl-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-16-12-10-15(11-13-16)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZCRBXDYUGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)


![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)


![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)